molecular formula C9H11ClN2O B1373655 5-(aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride CAS No. 1149622-70-7

5-(aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride

Cat. No.: B1373655
CAS No.: 1149622-70-7
M. Wt: 198.65 g/mol
InChI Key: BUEZDNLMSHAYJP-UHFFFAOYSA-N
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Description

5-(aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an aminomethyl group attached to the indole ring, which is further stabilized by the hydrochloride salt. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where the indole compound reacts with formaldehyde and a primary or secondary amine.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as the corresponding amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

5-(aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: The compound may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The indole ring structure allows the compound to interact with various enzymes and receptors, modulating their function and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid: Known for its antiviral properties.

    3-(aminomethyl)phenylboronic acid hydrochloride: Used as a versatile reagent in compound synthesis and as a ligand for protein and enzyme investigations.

Uniqueness

5-(aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride is unique due to its specific structure, which combines the indole ring with an aminomethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(aminomethyl)-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c10-5-6-1-2-8-7(3-6)4-9(12)11-8;/h1-3H,4-5,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEZDNLMSHAYJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)CN)NC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1149622-70-7
Record name 5-(aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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